molecular formula C8H19Cl2N3O B13460363 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B13460363
M. Wt: 244.16 g/mol
InChI Key: GPVSQMRKTVSRIT-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of 2-methyl-1-(piperazin-1-yl)propan-1-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as dichloromethane and reagents like 1,1-carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and piperazine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

2-amino-2-methyl-1-piperazin-1-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-8(2,9)7(12)11-5-3-10-4-6-11;;/h10H,3-6,9H2,1-2H3;2*1H

InChI Key

GPVSQMRKTVSRIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCNCC1)N.Cl.Cl

Origin of Product

United States

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